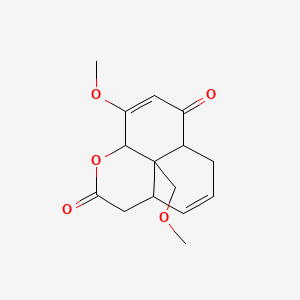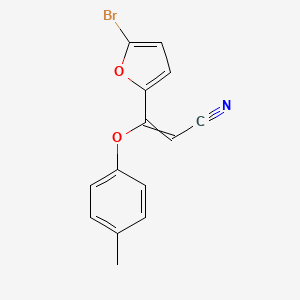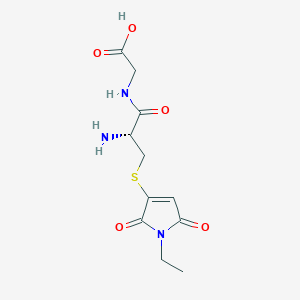![molecular formula C20H26O5 B14333236 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate CAS No. 106644-38-6](/img/structure/B14333236.png)
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate is an organic compound known for its unique chemical structure and properties. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains multiple ethoxyethoxy groups, which contribute to its solubility and reactivity. This compound is used in various scientific research applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate typically involves the esterification of naphthalen-1-ylacetic acid with 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of naphthalen-1-ylacetic acid or naphthalen-1-ylacetone.
Reduction: Production of 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)methanol.
Substitution: Generation of derivatives with different functional groups replacing the ethoxyethoxy moieties.
Applications De Recherche Scientifique
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its solubility and stability.
Industry: Employed as a plasticizer in polymer production and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release naphthalen-1-ylacetic acid, which may interact with cellular enzymes and receptors. The ethoxyethoxy groups enhance the compound’s solubility, facilitating its transport across cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate: A similar compound with a simpler structure, lacking the naphthalene moiety.
Triethylene glycol monoethyl ether acetate: Another related compound with similar solubility properties.
Uniqueness
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate stands out due to its combination of the naphthalene ring and multiple ethoxyethoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
106644-38-6 |
|---|---|
Formule moléculaire |
C20H26O5 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-[2-(2-ethoxyethoxy)ethoxy]ethyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C20H26O5/c1-2-22-10-11-23-12-13-24-14-15-25-20(21)16-18-8-5-7-17-6-3-4-9-19(17)18/h3-9H,2,10-16H2,1H3 |
Clé InChI |
XFMHGZOETVLMGE-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)
![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)





![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)




![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)
